molecular formula C11H26O4Si B1448756 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol CAS No. 2168359-06-4

3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol

Cat. No. B1448756
CAS RN: 2168359-06-4
M. Wt: 250.41 g/mol
InChI Key: QQJYWUHCQACCPA-UHFFFAOYSA-N
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Description

3-[2-(Tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol (3-BDMS) is an organosilicon compound that is widely used in various scientific and industrial applications. It is a colorless and odorless liquid at room temperature and has a boiling point of 97°C. 3-BDMS is a versatile compound with a wide range of applications, from its use as a solvent in organic synthesis to its use in drug delivery systems.

Scientific Research Applications

Biodegradation of Gasoline Oxygenates

Research has shown that certain propane-oxidizing bacteria can degrade gasoline oxygenates, including methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME). These compounds are initially oxidized to produce alcohols like tert-butyl alcohol (TBA), and further biodegradation leads to various degradation products. This process indicates the potential of such bacteria in environmental bioremediation of gasoline oxygenates (Steffan et al., 1997).

Vapor-Liquid Equilibrium in Industrial Separation Processes

In industrial applications, particularly in the separation of azeotropes like tert-butyl alcohol (TBA) and water, the use of propane-1,3-diol in combination with ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) has been explored. The isobaric vapor-liquid equilibrium (VLE) data for these systems indicate that such combinations can effectively break azeotropic points and have applications in industrial distillation and separation processes (Cui et al., 2018).

Characterization of Glycerol Etherification Products

The ethers of glycerol, including variants like 3-tert-butoxy-propane-1,2-diol, have been studied using molecular spectroscopy techniques. These ethers are significant as oxygen additives in diesel fuel. Spectroscopic analysis combined with computational studies offers insight into the structure and potential industrial applications of these compounds (Jamróz et al., 2007).

Synthesis and Application in Lubricants

Research on polyols, including di- and triol-centered compounds like propane diols, has demonstrated their potential in synthesizing complex esters for use as automotive gear lubricants. These esters show compatibility with extreme pressure additives and are also biodegradable, making them environmentally friendly alternatives for lubricant applications (Nagendramma & Kaul, 2008).

Microbial Production of Diols

The microbial production of diols, including propane diols, is an area of significant research interest. These compounds are considered platform green chemicals due to their wide range of applications in chemicals and fuels. Advances in strain engineering and fermentation process optimization have enhanced the microbial production of such diols (Zeng & Sabra, 2011).

properties

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O4Si/c1-11(2,3)16(4,5)15-7-6-14-9-10(13)8-12/h10,12-13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYWUHCQACCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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